

## **Application Note: Determination of Lamivudine** and its Metabolites in Dried Blood Spots

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

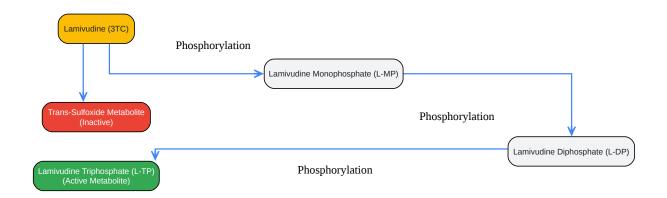
Lamivudine (3TC) is a nucleoside reverse transcriptase inhibitor (NRTI) pivotal in the treatment of HIV-1 and Hepatitis B virus (HBV) infections.[1] Monitoring its concentration and that of its metabolites in patients is crucial for optimizing therapeutic efficacy and minimizing toxicity. Dried blood spot (DBS) sampling offers a minimally invasive, cost-effective, and patient-friendly alternative to traditional venous blood collection, particularly advantageous in resource-limited settings.[1][2] This application note provides detailed protocols for the quantitative analysis of Lamivudine and its key metabolites in DBS samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Lamivudine is metabolized intracellularly to its active phosphorylated forms, lamivudine monophosphate (L-MP) and lamivudine triphosphate (L-TP), which act as chain terminators of viral DNA synthesis.[1] Additionally, a minor, pharmacologically inactive metabolite, the transsulfoxide of Lamivudine, is also formed.[3] This document outlines the methodologies for the simultaneous determination of Lamivudine and its active intracellular metabolites from a single DBS punch.

## **Metabolic Pathway of Lamivudine**

Lamivudine exerts its antiviral effect after intracellular phosphorylation to its active triphosphate form. The metabolic conversion is a critical step in its mechanism of action.





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Caption: Intracellular metabolism of Lamivudine to its active triphosphate form and inactive sulfoxide metabolite.

# Experimental Protocols Dried Blood Spot (DBS) Sample Collection and Preparation

#### Materials:

- Sterile lancets
- Alcohol swabs
- · Gauze pads
- DBS collection cards (e.g., Whatman 903 Protein Saver cards)
- · Gas-impermeable bags with desiccant packs

#### Protocol:

Clean the fingertip with an alcohol swab and allow it to air dry.



- Prick the fingertip with a sterile lancet.
- Wipe away the first drop of blood with a clean gauze pad.
- Allow a large drop of blood to form and gently touch the drop to the center of the pre-printed circle on the DBS card.
- Ensure the blood spot saturates the paper and is visible on both sides.
- Allow the DBS cards to air dry horizontally at room temperature for at least 3 hours, away from direct sunlight.
- Once completely dry, store the DBS cards in gas-impermeable bags with a desiccant pack at -80°C until analysis.

## **Sample Extraction from DBS**

This protocol is for the simultaneous extraction of Lamivudine and its intracellular triphosphate metabolite.

#### Materials:

- 3-mm mechanical puncher
- 1.5 mL polypropylene tubes
- Deionized water
- Acetonitrile (ACN)
- Dichloromethane
- Internal Standard (IS) solution (e.g., isotopically labeled Lamivudine triphosphate)
- Sonicator
- Centrifuge

#### Protocol:



- Using a 3-mm mechanical puncher, punch out a disc from the center of the dried blood spot and place it into a 1.5 mL polypropylene tube.
- To each tube containing a DBS punch, add 25 μL of deionized water.
- Add 50 μL of the internal standard solution.
- Sonicate the samples for 1 minute.
- Add 150 μL of a 60:40 (v/v) solution of dichloromethane:acetonitrile.
- Vortex the tubes for 1 minute.
- Centrifuge the samples at 13,000 rpm for 10 minutes.
- Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

**Analytical Methodology: LC-MS/MS** 

**Chromatographic Conditions** 

Parameter	Condition	
LC System	UHPLC System	
Column	Thermo Scientific BioBasic AX (50 x 2.1 mm, 5 $\mu$ m)	
Mobile Phase A	750 mM Ammonium Acetate in water	
Mobile Phase B	75:25 (v/v) 5 mM Ammonium Acetate:Acetonitrile, pH 10.1	
Flow Rate	0.400 mL/min	
Column Temperature	35°C	
Autosampler Temp.	10°C	
Injection Volume	15 μL	
Gradient Program	Hold at 20% B for 0.25 min, increase to 100% B at 1.00 min, hold until 3.25 min	



**Mass Spectrometric Conditions** 

Parameter	Condition	
Mass Spectrometer	Triple Quadrupole Mass Spectrometer	
Ionization Mode	Electrospray Ionization (ESI), Positive	
Scan Type	Multiple Reaction Monitoring (MRM)	
MRM Transitions	To be optimized for specific instrument	
Lamivudine	e.g., m/z 230 -> 112	
Lamivudine-TP	Specific transition to be determined	
Internal Standard	Specific transition to be determined	

## **Method Validation Parameters**

The described method has been validated according to regulatory guidelines, with key performance characteristics summarized below.

Parameter	Lamivudine	Lamivudine Triphosphate
Linearity Range	16.6 - 5000 ng/mL	100 - 25,000 fmol/sample
Correlation Coefficient (r²)	>0.99	>0.996
Lower Limit of Quantification (LLOQ)	16.6 ng/mL	100 fmol/sample
Intra-day Precision (%CV)	3.5 - 8.7%	≤9.8%
Inter-day Precision (%CV)	3.5 - 8.7%	≤9.8%
Accuracy (% Bias)	Within 15%	Within ±3.0%
Mean Recovery	>61%	Not specified
DBS Stability	Stable at room temp. for 3 days, -80°C for 63 days	Stable at room temp. for 3 days, -80°C for 63 days



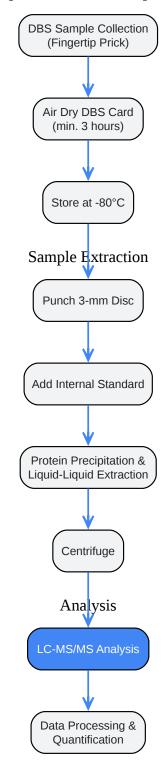
Note: The quantitative data for Lamivudine triphosphate is presented in fmol/sample, which is typical for intracellular metabolites.

## **Experimental Workflow**

The overall workflow for the determination of Lamivudine and its metabolites from DBS samples is depicted below.



#### Sample Collection & Preparation



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Caption: Workflow for the analysis of Lamivudine and its metabolites in Dried Blood Spots.



## Conclusion

The use of dried blood spots for monitoring Lamivudine and its active intracellular metabolites is a robust, accurate, and precise method. The protocols detailed in this application note provide a comprehensive guide for researchers and clinicians to implement this methodology. The high sensitivity and specificity of LC-MS/MS allow for the accurate quantification of these analytes, which is essential for pharmacokinetic studies, therapeutic drug monitoring, and adherence assessment in patients undergoing antiretroviral therapy. The simplicity and convenience of DBS sampling make it an invaluable tool, especially in settings where traditional phlebotomy is challenging.

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## References

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